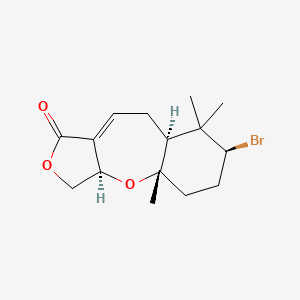
Aplysistatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplysistatin is a bromosesquiterpene derived from sea mollusks.
Applications De Recherche Scientifique
Biomimetic Synthesis
Aplysistatin, a marine antineoplastic agent, has been a subject of interest in biomimetic synthesis. Shieh and Prestwich (1982) demonstrated the enantiospecific preparation of aplysistatin, highlighting a key biomimetic cyclization step. This study points towards the synthetic potential of aplysistatin in pharmaceutical applications, particularly in antineoplastic therapy (H. Shieh & G. Prestwich, 1982).
Marine-Derived Sesquiterpenoids
The study by Paul and Fenical (1980) explored monocyclofarnesol-derived sesquiterpenoids from the red marine alga, including aplysistatin. They revealed the potential of aplysistatin and related compounds in marine pharmacology, which could have implications in the development of new therapeutic agents (V. Paul & W. Fenical, 1980).
Additional Biomimetic Approaches
Tanaka, Otsuka, and Yamashita (1984) detailed another biomimetic synthesis of aplysistatin, emphasizing the versatility of synthetic approaches for this compound. This synthesis involved a Wittig reaction and subsequent treatments leading to the production of aplysistatin, further underscoring its synthetic accessibility for research and therapeutic uses (A. Tanaka, S. Otsuka & K. Yamashita, 1984).
Propriétés
Numéro CAS |
62003-89-8 |
|---|---|
Nom du produit |
Aplysistatin |
Formule moléculaire |
C15H21BrO3 |
Poids moléculaire |
329.23 g/mol |
Nom IUPAC |
(5aS,7S,9aS,10aR)-7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one |
InChI |
InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3/t10-,11-,12-,15-/m0/s1 |
Clé InChI |
BEMNKPXNGWTBLQ-ASHKBJFXSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
SMILES canonique |
CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C |
Apparence |
Solid powder |
Autres numéros CAS |
62003-89-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aplysistatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

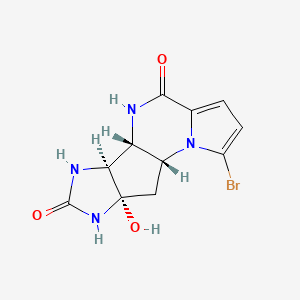


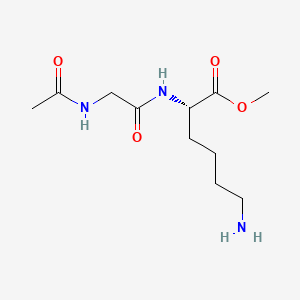

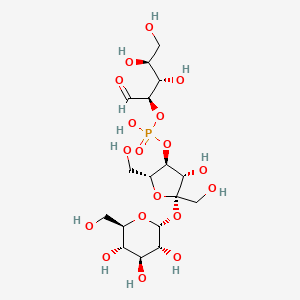
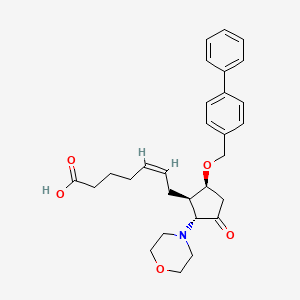
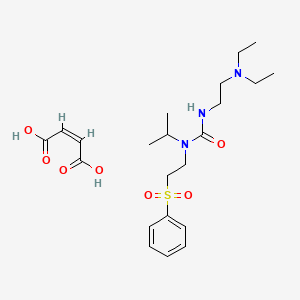
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
